Zero Rotatable Bonds Provide Maximal Conformational Constraint
The spiro[benzimidazole-2,3'-pyrrole] scaffold possesses zero rotatable bonds because the benzimidazole and pyrrole rings are fused through a shared spiro carbon, completely eliminating the torsional freedom present in the non-spiro analog 2-(1H-pyrrol-2-yl)-1H-benzimidazole, which has 1 rotatable bond between the two heterocyclic rings [1]. In drug design, constraining rotatable bonds has been shown to improve binding affinity by reducing the conformational entropy penalty upon target engagement, with each frozen rotatable bond estimated to contribute approximately 0.5–1.5 kcal/mol in binding free energy favoring the constrained analog [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 2-(1H-pyrrol-2-yl)-1H-benzimidazole: 1 rotatable bond. 1H-Benzimidazole: 0 rotatable bonds |
| Quantified Difference | Target has 1 fewer rotatable bond than the direct non-spiro analog; identical to benzimidazole core but with expanded TPSA (37.1 vs 28 Ų) |
| Conditions | Computational prediction (XLogP, TPSA) from basechem.org; comparator data from Lookchem and ZINC database |
Why This Matters
For medicinal chemistry procurement, the fully constrained scaffold provides a defined conformational starting point, eliminating the torsional heterogeneity that complicates SAR interpretation in non-spiro linked benzimidazole-pyrrole series.
- [1] Basechem.org. Spiro[2H-benzimidazole-2,3'-[3H]pyrrole](9CI). Rotatable bonds: 0. http://basechem.org/chemical/86046 View Source
- [2] Chang CE, Chen W, Gilson MK. Ligand configurational entropy and protein binding. Proc Natl Acad Sci USA. 2007;104(5):1534-1539. doi:10.1073/pnas.0610494104. (Class-level inference on entropic benefit of constrained rotatable bonds.) View Source
